2-(Cyclopentyloxy)-5-(trifluoromethyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopentyloxy-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)8-5-6-11(10(16)7-8)17-9-3-1-2-4-9/h5-7,9H,1-4,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYZDLZQJMLAFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Cyclopentyloxy 5 Trifluoromethyl Aniline
Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-(cyclopentyloxy)-5-(trifluoromethyl)aniline, several logical disconnections can be proposed, leading to different synthetic pathways. The primary bonds for disconnection are the aniline (B41778) C-N bond, the ether C-O bond, and the aromatic C-CF3 bond.
C-N Bond Disconnection: This is the most common approach for aniline synthesis. It suggests the formation of the amino group as a late-stage step. The immediate precursor would be a substituted nitrobenzene, which can be reduced to the target aniline. This disconnection leads to precursor 1 , 2-(cyclopentyloxy)-5-(trifluoromethyl)-1-nitrobenzene. Alternatively, this disconnection points towards direct amination strategies on an aryl halide, such as a Buchwald-Hartwig amination of precursor 2 , 1-bromo-2-(cyclopentyloxy)-4-(trifluoromethyl)benzene.
C-O Bond (Ether) Disconnection: This strategy involves forming the cyclopentyloxy ether bond. A plausible precursor would be 2-amino-4-(trifluoromethyl)phenol (B112647) (3 ), which could undergo a Williamson ether synthesis with a cyclopentyl halide. The disconnection of an ether C-O bond is a standard strategy, as ethers are often synthesized via substitution reactions between an alkoxide and an alkyl halide.
C-CF3 Bond Disconnection: This approach considers the introduction of the trifluoromethyl group as a key step. The precursor would be 2-(cyclopentyloxy)aniline (4 ). The trifluoromethyl group could then be installed via an electrophilic trifluoromethylation reaction.
These disconnections outline three primary strategic pathways to the target molecule, each with its own set of advantages and challenges concerning precursor availability, reaction efficiency, and regioselectivity.
Classical Synthetic Routes to Anilines and Their Adaptation to this compound Precursors
Classical methods for synthesizing anilines remain highly relevant and can be adapted for complex molecules. These routes primarily focus on the late-stage introduction of the amino group.
One of the most traditional and widely used methods for preparing anilines involves the nitration of an aromatic ring followed by the reduction of the resulting nitro group. youtube.comyoutube.com This two-step sequence is a robust method for installing an amino group on an aromatic core.
For the synthesis of this compound, this pathway would likely start with 1-(cyclopentyloxy)-4-(trifluoromethyl)benzene. The key step is the regioselective nitration of this precursor. The directing effects of the existing substituents must be considered. The cyclopentyloxy group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. In this case, the trifluoromethyl group deactivates the ring, but the cyclopentyloxy group activates it. The nitration would be directed by the activating cyclopentyloxy group to the positions ortho to it. Therefore, nitration with a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) is expected to yield the desired 2-nitro intermediate. youtube.com
Once the nitro group is installed, it can be reduced to the corresponding aniline. A variety of reducing agents can be employed for this transformation. youtube.comyoutube.com
Catalytic Hydrogenation: Using hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C) is a very effective method. youtube.com However, it may not be suitable if other reducible functional groups are present in the molecule.
Metal/Acid Reduction: A common and milder alternative involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid. youtube.comyoutube.com For instance, iron powder in acetic acid is a gentle reducing agent that is often used. youtube.com
Stannous Chloride (SnCl2): This is another mild reagent used for the reduction of nitro groups, typically in an ethanol solvent. youtube.com
Nucleophilic aromatic substitution (SNA) is a powerful method for introducing nucleophiles, including amino groups, onto an aromatic ring. chemistrysteps.com This reaction is typically feasible only when the aromatic ring is activated by strongly electron-withdrawing groups positioned ortho or para to a suitable leaving group (such as a halogen). libretexts.org
In the context of synthesizing this compound, an SNA strategy could be employed on a precursor like 1,2-dichloro-4-(trifluoromethyl)benzene or 3,4-difluorobenzotrifluoride. The trifluoromethyl group at the 4-position strongly activates the ring towards nucleophilic attack.
A potential pathway could involve a two-step substitution:
Selective Ether Formation: Reacting a di-halogenated precursor like 3,4-difluorobenzotrifluoride with sodium cyclopentoxide. The fluorine atom para to the trifluoromethyl group is more activated and would likely be substituted first, yielding 1-(cyclopentyloxy)-2-fluoro-4-(trifluoromethyl)benzene.
Amination: The remaining fluorine atom, now ortho to the ether and meta to the trifluoromethyl group, could then be substituted by an amino group using a source like ammonia or sodium amide under pressure and high temperature. google.com The reaction proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org
The success of this strategy hinges on the relative reactivity of the leaving groups and the ability to control the selectivity of the sequential substitutions. The presence of the powerfully electron-withdrawing trifluoromethyl group is essential for activating the aromatic ring to facilitate this type of reaction. libretexts.org
Modern synthetic chemistry has seen the development of powerful metal-catalyzed cross-coupling reactions for the formation of C-N bonds, providing direct routes to anilines from aryl halides. These methods often offer milder conditions and broader substrate scope compared to classical SNA.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for forming C-N bonds. rsc.orgwikipedia.org The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. wikipedia.org For the synthesis of this compound, a suitable precursor would be an aryl halide such as 2-bromo-1-(cyclopentyloxy)-4-(trifluoromethyl)benzene. This precursor could be coupled with an ammonia equivalent, such as lithium amide (LiNH2) or benzophenone imine, followed by hydrolysis. rsc.orgorganic-chemistry.org The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide array of amines and aryl coupling partners under increasingly mild conditions. wikipedia.org
Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. wikipedia.org While traditionally requiring harsh conditions (high temperatures), modern advancements have introduced ligand-accelerated protocols that allow the reaction to proceed under milder temperatures. researchgate.netresearchgate.net A precursor like 2-iodo-1-(cyclopentyloxy)-4-(trifluoromethyl)benzene could be reacted with aqueous ammonia in the presence of a copper(I) catalyst and a suitable ligand (e.g., L-proline or N-methylglycine) to yield the target aniline. researchgate.net This method provides a valuable alternative to palladium-catalyzed approaches.
These direct amination methods are highly valuable for late-stage functionalization and the synthesis of complex aniline derivatives.
Introduction of the Trifluoromethyl Moiety
The trifluoromethyl (CF3) group is a crucial substituent in many pharmaceutical and agrochemical compounds due to its unique electronic properties, metabolic stability, and lipophilicity. acs.org Its introduction into an aromatic ring is a key synthetic challenge.
Electrophilic trifluoromethylation involves the reaction of an electron-rich aromatic compound with a reagent that acts as a source of an electrophilic "CF3+" equivalent. beilstein-journals.orgnih.gov This approach would be suitable for introducing the CF3 group onto a precursor such as 2-(cyclopentyloxy)aniline. The strong activating and ortho-, para-directing nature of the amino and cyclopentyloxy groups would direct the trifluoromethylation to the desired position.
Several classes of shelf-stable and effective electrophilic trifluoromethylating reagents have been developed. beilstein-journals.org
Hypervalent Iodine Reagents (Togni Reagents): Togni and co-workers developed a class of hypervalent iodine(III)-CF3 reagents that are now widely used. beilstein-journals.orgtcichemicals.com These reagents are stable, easy to handle, and can trifluoromethylate a wide range of nucleophiles, including activated aromatic compounds, under mild conditions. tcichemicals.com
Sulfonium Salts (Umemoto Reagents): Umemoto developed S-(trifluoromethyl)dibenzothiophenium salts, which are powerful electrophilic trifluoromethylating agents. acs.org The reactivity of these reagents can be tuned by modifying the substituents on the aromatic rings of the sulfonium salt. acs.org
Other Chalcogenium Salts: Following the success of sulfonium salts, related selenium- and tellurium-based reagents have also been developed, expanding the toolbox for electrophilic trifluoromethylation. beilstein-journals.org
The general reaction involves the treatment of the aromatic substrate with the trifluoromethylating agent, sometimes in the presence of a catalyst or additive to promote the reaction. nih.govtcichemicals.com
| Reagent Class | Common Examples | Key Features |
| Hypervalent Iodine Reagents | Togni Reagent I, Togni Reagent II | Bench-stable solids, mild reaction conditions, broad substrate scope. beilstein-journals.orgtcichemicals.com |
| Sulfonium Salts | Umemoto's Reagent | Highly reactive, reactivity can be tuned by electronic modification. acs.org |
| Diarylsulfonium Salts | Yagupolskii's Reagent | Among the first effective electrophilic trifluoromethylating agents. nih.gov |
These electrophilic trifluoromethylation methods provide a direct route to install the CF3 group onto a pre-formed aniline derivative, offering a convergent and efficient synthetic strategy.
Nucleophilic Trifluoromethylation Reagents and Techniques
Nucleophilic trifluoromethylation offers a direct approach to installing the CF3 group onto an aromatic ring. This method typically involves the reaction of an aryl halide or a related electrophilic precursor with a nucleophilic trifluoromethyl source. Reagents such as (trifluoromethyl)trimethylsilane (TMSCF3), often referred to as Ruppert's reagent, are widely used for this purpose. The reaction is generally activated by a fluoride source, such as tetrabutylammonium fluoride (TBAF), which generates the active trifluoromethyl anion.
Radical Trifluoromethylation Strategies
Radical trifluoromethylation has emerged as a powerful alternative for the synthesis of trifluoromethylated arenes. researchgate.net These methods often proceed under milder conditions and can exhibit broad functional group tolerance. researchgate.net A common strategy involves the generation of trifluoromethyl radicals (•CF3) from readily available precursors.
Several reagents have been developed for this purpose, including:
Togni's reagents: These hypervalent iodine compounds are stable, easy to handle, and release a trifluoromethyl radical upon activation by light, heat, or a reductant.
Umemoto's reagents: These are S-(trifluoromethyl)dibenzothiophenium salts that serve as electrophilic sources of the trifluoromethyl group but can also participate in radical processes. researchgate.net
Langlois' reagent (sodium triflinate, CF3SO2Na): In the presence of an oxidant, this reagent generates trifluoromethyl radicals. nih.gov
Photoredox catalysis has significantly advanced radical trifluoromethylation by enabling the generation of •CF3 radicals under visible light irradiation at room temperature. rsc.org This technique offers a green and efficient pathway for the C-H trifluoromethylation of aromatic compounds. researchgate.netchemrxiv.org Mechanistically, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process with a trifluoromethyl source, leading to the formation of the reactive trifluoromethyl radical. rsc.org
Palladium-Catalyzed Trifluoromethylation
Palladium-catalyzed cross-coupling reactions provide a versatile and highly efficient method for the introduction of a trifluoromethyl group onto an aromatic ring. nih.gov This approach typically involves the reaction of an aryl halide (e.g., chloride, bromide, or iodide) or triflate with a trifluoromethyl source in the presence of a palladium catalyst and a suitable ligand. nih.govnih.gov
The catalytic cycle generally proceeds through several key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.
Transmetalation: The trifluoromethyl group is transferred from a trifluoromethylating agent to the palladium center. Common trifluoromethyl sources include organosilicon reagents (e.g., TESCF3) and organoboron compounds. nih.gov
Reductive Elimination: The trifluoromethylated aromatic compound is formed, and the palladium(0) catalyst is regenerated.
The choice of ligand is crucial for the success of the reaction, as it influences the stability and reactivity of the palladium intermediates. escholarship.org Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step, which can be a challenging aspect of the catalytic cycle. nih.govsemanticscholar.org These palladium-catalyzed methods are known for their broad substrate scope and tolerance of various functional groups, making them applicable to the synthesis of complex molecules. nih.gov
| Method | Trifluoromethyl Source | Activator/Catalyst | Key Features |
| Nucleophilic | TMSCF3, HCF3 | Fluoride source, Strong base | Direct introduction of CF3 anion. |
| Radical | Togni's reagents, Umemoto's reagents, Langlois' reagent | Light, Heat, Reductant, Photocatalyst | Mild conditions, broad functional group tolerance. researchgate.net |
| Palladium-Catalyzed | TESCF3, Organoboron reagents | Palladium catalyst, Ligand | High efficiency, broad substrate scope. nih.gov |
Formation of the Cyclopentyloxy Ether Linkage
The introduction of the cyclopentyloxy group is another critical step in the synthesis of this compound. This is typically achieved through an etherification reaction.
O-Alkylation Reactions and Related Etherification Protocols
The Williamson ether synthesis is a classic and widely used method for forming ether linkages. wikipedia.orgmasterorganicchemistry.combyjus.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. wikipedia.orgbyjus.com In the context of synthesizing the target molecule, this would involve the reaction of a 2-hydroxy-5-(trifluoromethyl)aniline derivative with a cyclopentyl halide. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide. chemistrysteps.comkhanacademy.org
Alternative O-alkylation protocols may utilize other electrophilic cyclopentyl sources or different catalytic systems. For instance, Mitsunobu reaction conditions, employing triphenylphosphine and a dialkyl azodicarboxylate, can be used to form the ether linkage from a phenol and cyclopentanol. Copper-catalyzed O-alkylation of phenols has also been reported as an effective method. rsc.org
Cyclopentylation Reagents and Optimization of Conditions
The choice of the cyclopentylating agent is important for optimizing the etherification reaction. Common reagents include:
Cyclopentyl bromide
Cyclopentyl iodide
Cyclopentyl tosylate
Cyclopentyl bromide and iodide are often preferred due to the good leaving group ability of the halide. The reaction conditions, such as the choice of base, solvent, and temperature, must be carefully optimized to maximize the yield of the desired O-alkylated product and minimize potential side reactions, such as C-alkylation. pharmaxchange.info Strong, non-nucleophilic bases like sodium hydride or potassium carbonate are frequently used. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are typically employed to facilitate the SN2 reaction. pharmaxchange.info
Chemo- and Regioselective Considerations in Synthesis
The synthesis of this compound requires careful control over both chemoselectivity and regioselectivity.
Chemoselectivity refers to the preferential reaction of one functional group over another. For example, during the trifluoromethylation step, the reaction conditions must be chosen to avoid unwanted reactions with the amino or hydroxyl groups on the aniline ring. Protecting groups may be necessary to mask reactive functionalities during certain transformations.
Regioselectivity is crucial for ensuring the correct placement of the substituents on the aromatic ring. The directing effects of the substituents already present on the aniline ring will influence the position of the incoming group. nih.gov The amino group is a strong ortho-, para-director, while the trifluoromethyl group is a meta-director. The cyclopentyloxy group is also an ortho-, para-director.
The order in which the trifluoromethyl and cyclopentyloxy groups are introduced will significantly impact the regiochemical outcome. For instance, if the trifluoromethyl group is introduced first onto an aniline derivative, the subsequent etherification at the 2-position must be achieved selectively. Conversely, if the cyclopentyloxy group is installed first, the subsequent trifluoromethylation must be directed to the 5-position. The interplay of these directing effects must be carefully considered to devise a synthetic route that leads to the desired isomer with high purity.
Managing Ortho/Para Directing Effects of Substituents
The amino group (-NH₂) in aniline is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. Conversely, the trifluoromethyl group (-CF₃) is a strong electron-withdrawing group and a meta-director.
In the synthesis of this compound, the directing effects of these groups must be carefully managed to achieve the desired 1,2,5-substitution pattern. A common strategy involves the introduction of the substituents in a specific order. For instance, starting with a precursor that already contains the trifluoromethyl group at the desired position can simplify the regiochemical outcome of subsequent reactions.
A plausible synthetic route could start from 4-amino-3-hydroxybenzotrifluoride. The amino group would direct subsequent electrophilic substitutions to the ortho and para positions. However, direct introduction of the cyclopentyloxy group at the ortho position can be challenging. A more controlled approach involves the protection of the amino group, for example, as an acetanilide, to moderate its activating effect and reduce side reactions.
Table 1: Influence of Substituents on Regioselectivity in Aniline Derivatives
| Substituent | Electronic Effect | Directing Effect |
| -NH₂ | Activating | Ortho, Para |
| -NHCOCH₃ | Activating (less than -NH₂) | Ortho, Para |
| -OH | Activating | Ortho, Para |
| -CF₃ | Deactivating | Meta |
| -OR (Alkoxy) | Activating | Ortho, Para |
This table illustrates the directing effects that must be considered when designing a synthetic pathway for polysubstituted anilines.
Strategies for Steric Hindrance Management
The introduction of the bulky cyclopentyloxy group at the ortho position to the amino group presents a significant steric challenge. This steric hindrance can impede the approach of reagents and lower reaction rates and yields.
To overcome this, several strategies can be employed:
Use of smaller, more reactive electrophiles: When introducing the cyclopentyloxy group, using a highly reactive cyclopentylating agent can help to overcome the steric barrier.
High-temperature or high-pressure conditions: Increasing the reaction temperature or pressure can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, this approach must be used judiciously to avoid side reactions and decomposition.
Catalyst selection: The choice of catalyst can be critical. Catalysts with smaller ligands or those that can coordinate in a way that minimizes steric interactions with the substrate are preferred.
Stepwise synthesis: Building the molecule in a stepwise fashion, where the bulky group is introduced at a later stage, can be a viable strategy. For example, starting with a smaller ortho-substituent that can later be converted to the cyclopentyloxy group.
Research on the synthesis of sterically hindered anilines has shown that practical catalytic methods can be employed. For instance, the amination of aryl boronic esters using a copper(I) triflate and a diphosphine ligand catalyst has been successful in preparing even the most sterically hindered anilines under mild conditions.
Catalytic Approaches and Green Chemistry Principles in Synthesis
Modern synthetic chemistry places a strong emphasis on the use of catalytic methods and the incorporation of green chemistry principles to develop sustainable and efficient processes.
Transition Metal Catalysis for C-N and C-O Bond Formation
Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, both of which are crucial in the synthesis of this compound.
Palladium- and Copper-catalyzed C-N bond formation (Buchwald-Hartwig amination): This reaction is a versatile method for forming C-N bonds and could be employed to introduce the amino group at a late stage of the synthesis. For example, a precursor such as 1-bromo-2-(cyclopentyloxy)-5-(trifluoromethyl)benzene could be coupled with an ammonia surrogate.
Copper- and Palladium-catalyzed C-O bond formation (Ullmann and Buchwald-Hartwig etherification): These reactions are pivotal for introducing the cyclopentyloxy group. A common approach would be the coupling of 2-amino-4-(trifluoromethyl)phenol with a cyclopentyl halide or tosylate. The choice of catalyst and ligands is crucial to achieve high yields, especially in the presence of the sterically demanding ortho-amino group.
A synthesis for the analogous compound, 2-methoxy-5-(trifluoromethyl)aniline, involves the catalytic hydrogenation of 4-methoxy-3-nitrobenzotrifluoride using 10% Pd/C in methanol (B129727), achieving a 99% yield. This highlights the efficiency of transition metal catalysis in the synthesis of related structures.
Table 2: Examples of Transition Metal-Catalyzed Reactions in Aniline Synthesis
| Reaction Type | Catalyst System | Substrates | Product |
| Buchwald-Hartwig Amination | Pd(dba)₂ / BINAP | Aryl halide, Amine | Aryl amine |
| Ullmann Condensation | CuI / Phenanthroline | Aryl halide, Alcohol | Aryl ether |
| Catalytic Hydrogenation | Pd/C, H₂ | Nitroarene | Aniline |
Organocatalytic and Biocatalytic Methodologies
In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often offering milder reaction conditions and improved selectivity.
Organocatalysis: While less common for the direct formation of the C-O ether bond in this specific context, organocatalysts can be used in various transformations of aniline derivatives. For instance, chiral phosphoric acids have been used in asymmetric reactions of anilines.
Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field. Nitroreductases, for example, can be used for the reduction of nitroaromatic compounds to anilines under mild, aqueous conditions, offering a green alternative to traditional metal-catalyzed hydrogenations. acs.org Engineered enzymes can also be used for N-alkylation reactions.
Solvent-Free and Environmentally Benign Reaction Conditions
The principles of green chemistry encourage the reduction or elimination of hazardous solvents. Solvent-free reactions, often conducted by heating a mixture of reactants, can lead to higher reaction rates, easier purification, and reduced waste. nih.gov The synthesis of some aniline derivatives has been successfully achieved under solvent-free conditions, for example, in the preparation of 2-anilino nicotinic acids. nih.gov The use of more environmentally friendly solvents, such as water or ethanol, is also a key aspect of green chemistry.
Purification and Isolation Techniques for Research-Scale Synthesis
The purification of this compound from the reaction mixture is a critical step to obtain the compound in high purity for further research and characterization. Given the fluorinated nature and potential for isomeric impurities, a combination of techniques is often necessary.
Extraction: A standard work-up procedure would involve quenching the reaction and extracting the crude product into an organic solvent. This is followed by washing with aqueous solutions to remove inorganic salts and other water-soluble impurities.
Column Chromatography: This is the most common method for purifying organic compounds on a research scale. For fluorinated compounds like the target molecule, silica (B1680970) gel is a common stationary phase. The choice of eluent (a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate) is optimized to achieve good separation of the desired product from byproducts and unreacted starting materials. The high lipophilicity conferred by the trifluoromethyl and cyclopentyloxy groups will influence its retention behavior. Fluorinated stationary phases can also be employed for the separation of fluorinated molecules.
Crystallization: If the final product is a solid, crystallization is an excellent method for achieving high purity. This involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. The choice of solvent is crucial and is determined by the solubility profile of the compound.
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.
The purity of the final compound is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Table 3: Common Purification Techniques for Substituted Anilines
| Technique | Principle | Application |
| Extraction | Partitioning between immiscible solvents | Initial work-up to remove bulk impurities |
| Column Chromatography | Differential adsorption on a stationary phase | Separation of closely related compounds |
| Crystallization | Difference in solubility at different temperatures | Final purification of solid compounds |
| Distillation | Difference in boiling points | Purification of liquid compounds |
By employing these advanced synthetic and purification strategies, this compound can be prepared and isolated with high purity, enabling its use in further chemical and biological studies.
Chromatographic Methodologies (e.g., Column Chromatography, HPLC)
Chromatographic separation is a cornerstone of modern organic synthesis for the purification of compounds. For this compound, both low-pressure column chromatography and high-performance liquid chromatography (HPLC) are applicable, each offering distinct advantages.
Column Chromatography
Flash column chromatography is a widely employed technique for the routine purification of this compound on a laboratory scale. The separation is based on the differential adsorption of the components of a mixture onto a solid stationary phase as a liquid mobile phase passes through it.
Stationary Phase: Silica gel is the most common stationary phase for the purification of aniline derivatives due to its polar nature, which allows for effective separation of compounds with varying polarities. The slightly acidic nature of silica gel can sometimes interact with basic compounds like anilines; however, for many aniline derivatives, it provides excellent resolution.
Mobile Phase (Eluent): A non-polar solvent system is typically used, with a gradual increase in polarity to elute compounds of increasing polarity. For this compound, a common mobile phase is a gradient of ethyl acetate (B1210297) in hexanes. The purification process often starts with a low percentage of ethyl acetate, which is gradually increased to elute the target compound from the column. The optimal gradient is typically determined by thin-layer chromatography (TLC) analysis of the crude reaction mixture.
Table 1: Illustrative Parameters for Column Chromatography Purification
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of 0% to 20% Ethyl Acetate in Hexanes |
| Loading Technique | Dry loading with silica gel or direct liquid loading |
| Elution Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |
High-Performance Liquid Chromatography (HPLC)
For achieving very high purity or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice. It utilizes high pressure to force the mobile phase through a column packed with a stationary phase of very small particle size, leading to high-resolution separations.
Mode of Separation: Reversed-phase HPLC (RP-HPLC) is generally the most suitable method for purifying aniline derivatives like this compound. In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture.
Stationary Phase: A C18 (octadecylsilyl) column is a common choice, providing a hydrophobic surface for the separation of moderately polar to non-polar compounds.
Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol. The elution strength is modulated by changing the ratio of the organic solvent to water. To improve peak shape and resolution for basic compounds like anilines, a small amount of an acid modifier, such as formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase.
Table 2: Representative HPLC Purification Parameters
| Parameter | Description |
|---|---|
| Stationary Phase | C18-functionalized silica gel (e.g., 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile in Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 - 2.0 mL/min (analytical); higher for preparative |
| Detection | UV at a wavelength such as 254 nm |
Crystallization and Recrystallization Protocols
Crystallization is a powerful purification technique for solids, based on the principle of differential solubility. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Solvent Selection
The choice of solvent is critical for successful crystallization. For fluorinated anilines, a range of solvents with varying polarities should be screened. The ideal solvent will dissolve the crude product when heated but will allow for the formation of well-defined crystals upon cooling, leaving impurities dissolved in the mother liquor. Common solvents for the recrystallization of aniline derivatives include hydrocarbons (e.g., hexane, cyclohexane), aromatic hydrocarbons (e.g., toluene), and alcohols (e.g., ethanol, isopropanol), or mixtures thereof.
Recrystallization Protocol
A general procedure for the recrystallization of this compound would involve the following steps:
Dissolution: The crude solid is dissolved in a minimal amount of a suitable hot solvent.
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.
Cooling: The hot, saturated solution is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Rapid cooling should be avoided as it can lead to the formation of small, impure crystals.
Crystal Collection: The formed crystals are collected by vacuum filtration.
Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
Drying: The purified crystals are dried under vacuum to remove residual solvent.
Table 3: Potential Solvent Systems for Crystallization
| Solvent/Solvent System | Rationale |
|---|---|
| Cyclohexane | A non-polar solvent that has been shown to be effective for the crystallization of other fluorinated anilines. |
| Ethanol/Water | A polar protic solvent system where the solubility can be finely tuned by adjusting the water content. |
Chemical Reactivity and Mechanistic Studies of 2 Cyclopentyloxy 5 Trifluoromethyl Aniline
Reactivity of the Aromatic Amino Group
The primary aromatic amino group is the most reactive site on the 2-(cyclopentyloxy)-5-(trifluoromethyl)aniline molecule. Its reactivity is modulated by the electronic effects of the substituents on the aromatic ring. The oxygen of the cyclopentyloxy group at the ortho position donates electron density through resonance, while the trifluoromethyl group at the para position to the ether strongly withdraws electron density through inductive and resonance effects.
Basicity and Nucleophilicity Profiles
The basicity of the amino group in this compound is a measure of its ability to accept a proton. This property is significantly influenced by the electronic environment of the aniline (B41778) ring. The trifluoromethyl group, being a powerful electron-withdrawing group, substantially decreases the electron density on the nitrogen atom, making the lone pair of electrons less available for protonation. cymitquimica.com This effect greatly reduces the basicity of the aniline derivative. Conversely, the cyclopentyloxy group is an electron-donating group, which would typically increase basicity. However, the deactivating effect of the trifluoromethyl group is generally dominant.
The nucleophilicity of the amino group, its ability to donate its lone pair of electrons to an electrophile, is similarly affected. The reduced electron density on the nitrogen atom makes it a weaker nucleophile compared to aniline. This has direct implications for the rates and conditions of reactions involving nucleophilic attack by the amino group.
| Compound | Key Substituents | Predicted pKa of Conjugate Acid | Effect on Basicity Compared to Aniline (pKa ≈ 4.6) |
|---|---|---|---|
| Aniline | -H | ~4.6 | Reference |
| 4-Nitroaniline | -NO₂ (Strongly withdrawing) | ~1.0 | Significantly weaker base |
| 2-Methoxyaniline | -OCH₃ (Donating) | ~4.5 | Slightly weaker base (due to ortho effect) |
| This compound | -OC₅H₉ (Donating), -CF₃ (Strongly withdrawing) | Estimated 1.5 - 2.5 | Significantly weaker base |
Acylation and Sulfonylation Reactions
Despite its reduced nucleophilicity, the amino group of this compound readily undergoes acylation and sulfonylation. These reactions involve the nucleophilic attack of the amine on the electrophilic carbonyl or sulfonyl center, respectively.
Acylation is typically achieved using acylating agents like acetyl chloride or acetic anhydride, often in the presence of a base to neutralize the acid byproduct. The reaction yields the corresponding N-acetylated amide.
Sulfonylation is similarly performed by reacting the aniline with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base, to produce a sulfonamide. semanticscholar.org While these reactions proceed, the reduced nucleophilicity of the aniline may necessitate harsher conditions (e.g., higher temperatures or stronger bases) compared to the same reactions with unsubstituted aniline. semanticscholar.org
| Reaction Type | Reagent | Typical Conditions | Product |
|---|---|---|---|
| Acylation (Acetylation) | Acetyl chloride (CH₃COCl) | Pyridine (B92270), Room Temperature | N-(2-(cyclopentyloxy)-5-(trifluoromethyl)phenyl)acetamide |
| Sulfonylation (Tosylation) | p-Toluenesulfonyl chloride (TsCl) | Pyridine, 0°C to Room Temperature | N-(2-(cyclopentyloxy)-5-(trifluoromethyl)phenyl)-4-methylbenzenesulfonamide |
Diazotization and Sandmeyer Reactions
Diazotization is a cornerstone reaction for aromatic amines, converting them into highly versatile aryl diazonium salts. organic-chemistry.org The reaction of this compound with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), yields the corresponding 2-(cyclopentyloxy)-5-(trifluoromethyl)benzenediazonium chloride. chemicalnote.com
The resulting diazonium salt is a valuable intermediate that can undergo a variety of transformations, most notably the Sandmeyer reaction. wikipedia.org In the Sandmeyer reaction, the diazonium group is replaced by a nucleophile, catalyzed by copper(I) salts. wikipedia.org This provides a reliable method for introducing a range of substituents onto the aromatic ring that are otherwise difficult to install. nih.gov
| Copper(I) Reagent | Replacing Group | Product Name |
|---|---|---|
| CuCl | -Cl | 1-Chloro-2-(cyclopentyloxy)-5-(trifluoromethyl)benzene |
| CuBr | -Br | 1-Bromo-2-(cyclopentyloxy)-5-(trifluoromethyl)benzene |
| CuCN | -CN | 2-(Cyclopentyloxy)-5-(trifluoromethyl)benzonitrile |
| Cu₂O / H₂O | -OH | 2-(Cyclopentyloxy)-5-(trifluoromethyl)phenol |
Condensation Reactions with Carbonyl Compounds
The primary amino group of this compound can react with aldehydes and ketones in a condensation reaction to form Schiff bases, or imines. imist.ma The reaction mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. askfilo.com This reaction is typically acid-catalyzed and often requires the removal of water to drive the equilibrium toward the product. gsconlinepress.com
| Carbonyl Compound | Product (Schiff Base) |
|---|---|
| Benzaldehyde | (E)-N-benzylidene-2-(cyclopentyloxy)-5-(trifluoromethyl)aniline |
| Acetone | N-(propan-2-ylidene)-2-(cyclopentyloxy)-5-(trifluoromethyl)aniline |
| Cyclohexanone | N-cyclohexylidene-2-(cyclopentyloxy)-5-(trifluoromethyl)aniline |
Oxidation Pathways and Mechanisms
Aromatic amines are susceptible to oxidation, and the products formed depend heavily on the oxidizing agent and the reaction conditions. rit.edu The oxidation of this compound can lead to a variety of products.
Mild oxidation, for instance with hydrogen peroxide, can initially produce the corresponding nitroso compound, 1-(cyclopentyloxy)-2-nitroso-4-(trifluoromethyl)benzene. rit.eduresearchgate.net Further oxidation can then yield the nitro derivative, 1-(cyclopentyloxy)-2-nitro-4-(trifluoromethyl)benzene. rsc.org Under different conditions, coupling reactions can occur between the aniline and its oxidized intermediates, leading to the formation of azoxy and azo compounds. The presence of the electron-withdrawing trifluoromethyl group can influence the oxidation potential and the stability of the intermediates. rsc.org
| Oxidizing Agent | Typical Conditions | Major Product Class |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Catalytic, room temperature | Nitrosobenzene / Nitrobenzene |
| Peroxyacids (e.g., m-CPBA) | CH₂Cl₂, 0°C | Nitrobenzene |
| Potassium Permanganate (KMnO₄) | Basic, cold | Azoxybenzene / Azobenzene |
Reactions Involving the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is known for its high stability and general inertness to many chemical reagents. mdpi.com This stability is attributed to the strength of the carbon-fluorine bonds. Consequently, the -CF₃ group on the this compound ring does not typically participate in reactions under standard organic synthesis conditions.
The primary role of the trifluoromethyl group in the reactivity of the molecule is electronic. As a potent electron-withdrawing group, it significantly deactivates the aromatic ring towards electrophilic aromatic substitution. Any such substitution would be directed to the positions ortho to the activating cyclopentyloxy group and meta to the deactivating trifluoromethyl group.
While direct transformation of the aromatic -CF₃ group is challenging, certain specialized reactions exist, though they often require harsh conditions or specific catalysts. For instance, nucleophilic aromatic substitution to displace the -CF₃ group is generally not feasible unless the ring is highly activated by other substituents. Reductive defluorination is also a difficult process. Therefore, for most synthetic purposes, the trifluoromethyl group is considered a stable, spectator group that serves to modify the electronic properties of the molecule. acs.org
| Reaction Type | Reactivity Profile | Comments |
|---|---|---|
| Nucleophilic Attack | Very Low / Inert | Requires highly activated systems or extreme conditions. |
| Electrophilic Attack | Inert | The C-F bonds are not susceptible to electrophiles. |
| Reduction | Very Difficult | Requires potent reducing agents and harsh conditions. |
| Hydrolysis | Very Difficult / Inert | Highly resistant to both acidic and basic hydrolysis. |
Electron-Withdrawing Effects on Aromatic Ring Reactivity
The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its strong inductive effect significantly reduces the electron density of the aromatic ring, a phenomenon that has profound implications for the molecule's reactivity. nih.govyoutube.com This electron-withdrawing character deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, making such reactions slower compared to benzene itself. youtube.com The deactivation stems from the destabilization of the positively charged intermediate (the sigma complex or arenium ion) formed during the reaction. lkouniv.ac.in
| Substituent Group | Electronic Effect | Impact on Ring | Reference |
|---|---|---|---|
| -CF3 (Trifluoromethyl) | Strongly Electron-Withdrawing (Inductive) | Deactivating | nih.govyoutube.com |
| -NH2 (Amino) | Strongly Electron-Donating (Resonance) | Activating | byjus.com |
| -OC5H9 (Cyclopentyloxy) | Electron-Donating (Resonance) | Activating | total-synthesis.com |
Selective C-F Bond Transformations and Derivatizations
The carbon-fluorine bond is the strongest single bond to carbon, which makes the trifluoromethyl group exceptionally stable and generally unreactive. nih.gov However, recent advancements in catalysis have enabled the selective activation and functionalization of a single C-F bond in trifluoromethyl arenes (Ar-CF3). nih.govrsc.org These transformations are of significant interest as they allow for the conversion of the robust CF3 group into other valuable functional groups, such as -CHF2 or -CF2R, thereby diversifying the chemical space accessible from trifluoromethylated compounds. nih.gov
Methods have been developed for the catalytic reduction of ArCF3 to ArCF2H through the highly selective activation of one C–F bond. nih.gov Mechanistic studies suggest these transformations proceed through novel pathways that avoid the cleavage of multiple C-F bonds. nih.gov Other strategies involve nucleophilic attack on the CF3 group, although this is challenging. Selective C-F bond functionalization represents an appealing strategy for incorporating the pharmaceutically important difluoromethylene moiety into molecules. researchgate.netnih.gov While much of this research has focused on trifluoromethylalkenes or other arene systems, the principles are applicable to this compound, opening potential pathways for its derivatization at the CF3 group under specific catalytic conditions. researchgate.netnih.gov
Influence on Ortho-Metalation and Related Reactions
Directed ortho-metalation (DoM) is a powerful synthetic strategy that uses a directing metalation group (DMG) to selectively deprotonate the aromatic ring at the position ortho to the DMG. wikipedia.org The resulting aryllithium or other organometallic intermediate can then be trapped with an electrophile. wikipedia.org Both the amino group (typically after protection as an amide, such as a pivaloyl group) and the alkoxy group can serve as effective DMGs. wikipedia.orgacs.orgharvard.edu
In this compound, there are two potential DMGs: the amino group at C1 and the cyclopentyloxy group at C2.
Amino Group Direction: The amino group, particularly after conversion to an N-pivaloyl amide, is a powerful DMG that would direct metalation to the C6 position. acs.org
Cyclopentyloxy Group Direction: The oxygen of the ether is also a known DMG, which would direct metalation to the C3 position. wikipedia.org
The outcome of a DoM reaction on a derivative of this molecule would depend on the specific directing group's strength, the reaction conditions, and the nature of the organolithium base used. The steric bulk of the cyclopentyloxy group and the electronic influence of the trifluoromethyl group would also play crucial roles in determining the regioselectivity of the metalation.
Transformations of the Cyclopentyloxy Moiety
Cleavage and Interconversion Reactions
The cyclopentyloxy group is an ether, and its most characteristic reaction is cleavage under strongly acidic conditions. wikipedia.orgopenstax.org This reaction typically occurs with strong hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI); hydrogen chloride (HCl) is generally not effective. openstax.org The mechanism of ether cleavage can be either SN1 or SN2, depending on the structure of the groups attached to the oxygen. openstax.orgmasterorganicchemistry.com
In the case of this compound, the oxygen is bonded to an sp2-hybridized aromatic carbon and an sp3-hybridized secondary carbon of the cyclopentyl ring. The bond between the oxygen and the aromatic ring is very strong and not susceptible to cleavage by SN1 or SN2 mechanisms. masterorganicchemistry.comyoutube.com Therefore, acid-catalyzed cleavage will exclusively break the bond between the oxygen and the cyclopentyl ring.
The reaction proceeds via protonation of the ether oxygen, making it a good leaving group. A nucleophile (e.g., Br- or I-) then attacks the secondary carbon of the cyclopentyl ring. Depending on the conditions, this can proceed via an SN2 pathway or an SN1 pathway involving a secondary cyclopentyl carbocation. The final products would be 2-amino-4-(trifluoromethyl)phenol (B112647) and a cyclopentyl halide.
Electrophilic and Nucleophilic Aromatic Substitution Patterns
Electrophilic Aromatic Substitution (EAS)
The regiochemical outcome of electrophilic aromatic substitution on this compound is determined by the directing effects of the three substituents.
-NH2 group (at C1): A powerful activating group and a strong ortho-, para-director. byjus.com It directs incoming electrophiles to positions 2, 4, and 6.
-OC5H9 group (at C2): An activating group and an ortho-, para-director. total-synthesis.com It directs incoming electrophiles to positions 1, 3, and 5.
-CF3 group (at C5): A strong deactivating group and a meta-director. youtube.comlkouniv.ac.in It directs incoming electrophiles to positions 1 and 3.
In this system, the directing effects of the powerful activating groups (-NH2 and -OC5H9) will dominate. The -NH2 group strongly directs ortho and para. The para position (C4) and one ortho position (C6) are open. The other ortho position (C2) is blocked. The -OC5H9 group directs to its ortho position (C3) and its para position (C5), which is blocked. The deactivating -CF3 group directs to C3.
Considering the combined effects, the most activated and sterically accessible positions for an incoming electrophile are C4 and C6. The amino group is one of the strongest activating and directing groups, and its influence is paramount. Therefore, electrophilic substitution is expected to occur primarily at the C4 and C6 positions.
| Position | Influence of -NH2 (at C1) | Influence of -OC5H9 (at C2) | Influence of -CF3 (at C5) | Overall Likelihood |
|---|---|---|---|---|
| C3 | Meta | Ortho (Activated) | Meta (Deactivated) | Possible |
| C4 | Para (Strongly Activated) | Meta | Ortho (Deactivated) | Highly Favored |
| C6 | Ortho (Strongly Activated) | Para (Blocked) | Para (Deactivated) | Favored |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is fundamentally different from EAS. It requires two key features: a good leaving group (like a halide) on the aromatic ring and the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.orgnih.gov
The parent molecule, this compound, does not have a suitable leaving group and would not undergo SNAr. However, if a derivative were synthesized, for example, by replacing the amino group with a chlorine atom (to give 1-chloro-2-(cyclopentyloxy)-5-(trifluoromethyl)benzene), the potential for SNAr could be evaluated. In such a hypothetical case, the trifluoromethyl group is para to the chlorine leaving group. This para relationship strongly activates the ring for nucleophilic attack, as it can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.com Therefore, derivatives of this molecule containing a leaving group at C1 would be highly susceptible to SNAr reactions.
Regioselectivity and Reaction Kinetics
No studies on the regioselectivity or reaction kinetics of this compound have been reported in the reviewed literature. The directing effects of the cyclopentyloxy and trifluoromethyl groups in electrophilic aromatic substitution reactions can be predicted based on general principles of organic chemistry. The bulky cyclopentyloxy group, an ortho, para-director, and the trifluoromethyl group, a meta-director, would likely lead to complex regiochemical outcomes. However, without experimental data, any discussion on regioselectivity remains speculative. Similarly, no kinetic data for reactions involving this compound are available.
Halogenation, Nitration, and Sulfonation Studies (Methodological Aspects)
There are no published methods or studies specifically describing the halogenation, nitration, or sulfonation of this compound. While general methodologies for these electrophilic aromatic substitution reactions on substituted anilines are well-established, their specific application to this substrate, including reaction conditions, catalysts, and product distributions, has not been documented.
Rearrangement Reactions and Tautomerism Studies
No literature is available that discusses or investigates rearrangement reactions or tautomerism specifically for this compound. Tautomerism in aniline derivatives is not common unless specific functional groups are present that can engage in proton transfer. There is no indication from its structure that this compound would exhibit significant tautomeric forms under normal conditions. Similarly, no studies on potential molecular rearrangements of this compound have been reported.
Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Cyclopentyloxy 5 Trifluoromethyl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Proton (¹H) NMR for Structural Connectivity
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within the molecule, allowing for the elucidation of its structural connectivity. For 2-(cyclopentyloxy)-5-(trifluoromethyl)aniline, the ¹H NMR spectrum provides distinct signals corresponding to the aromatic, amine, and cyclopentyloxy protons.
Analysis of a sample in deuterated chloroform (CDCl₃) reveals characteristic chemical shifts (δ) and coupling constants (J). The aromatic region displays three signals: a doublet at 7.00 ppm (J = 2.1 Hz), a doublet of doublets at 6.91 ppm (J = 8.4, 2.1 Hz), and a doublet at 6.78 ppm (J = 8.4 Hz). These signals and their splitting patterns confirm the 1,2,4-trisubstitution pattern on the benzene (B151609) ring. The amine (NH₂) protons present as a broad singlet at 3.86 ppm. The cyclopentyloxy group is identified by a multiplet for the methine proton at 4.71-4.75 ppm and several multiplets for the methylene protons between 1.58 and 2.02 ppm.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 7.00 | d | 2.1 | Aromatic C-6 H |
| 6.91 | dd | 8.4, 2.1 | Aromatic C-4 H |
| 6.78 | d | 8.4 | Aromatic C-3 H |
| 4.71-4.75 | m | - | Cyclopentyloxy C-1' H |
| 3.86 | s | - | NH₂ |
| 1.95-2.02 | m | - | Cyclopentyloxy CH₂ |
| 1.76-1.85 | m | - | Cyclopentyloxy CH₂ |
d = doublet, dd = doublet of doublets, m = multiplet, s = singlet
Carbon (¹³C) NMR for Carbon Framework Elucidation
While specific experimental ¹³C NMR data for this compound is not publicly available, this technique is crucial for mapping the carbon skeleton of the molecule. A predicted spectrum would show distinct signals for each of the 12 unique carbon atoms, including those in the aromatic ring, the trifluoromethyl group, and the cyclopentyloxy substituent. The chemical shifts would provide evidence for the electronic environment of each carbon, with the carbon attached to the fluorine-rich CF₃ group expected at a characteristic chemical shift.
Fluorine (¹⁹F) NMR for Trifluoromethyl Group Characterization
Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique specifically used to characterize fluorine-containing compounds. For this compound, ¹⁹F NMR would be used to confirm the presence and integrity of the trifluoromethyl (-CF₃) group. This analysis would typically show a single, sharp signal, as the three fluorine atoms are chemically equivalent. Its specific chemical shift would be characteristic of a CF₃ group attached to an aromatic ring. Despite its importance, experimental ¹⁹F NMR data for this compound is not available in public databases.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D NMR spectra and confirming the molecule's complete structure.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity between adjacent protons in the aromatic ring and within the cyclopentyl ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for identifying quaternary carbons and piecing together the molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, helping to confirm the three-dimensional structure.
Detailed experimental data from these 2D NMR techniques for this compound are not documented in publicly accessible scientific literature.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, which can be used to determine its elemental formula. While HRMS data is the standard for confirming the identity of a novel compound, only low-resolution data is publicly available for this compound. This data confirms the molecular mass, showing a protonated molecular ion [M+H]⁺ at an m/z of 260. This corresponds to the expected molecular weight for the chemical formula C₁₂H₁₄F₃NO.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation patterns upon ionization. The fragmentation of this compound is expected to yield characteristic ions that confirm the presence of its key structural motifs: the trifluoromethyl-substituted aniline (B41778) ring and the cyclopentyloxy group.
Under electron ionization (EI), a hard ionization technique, the molecular ion (M+) is anticipated, followed by fragmentation through several key pathways. A primary fragmentation event would likely involve the cleavage of the C-O bond of the ether linkage. Alpha-cleavage adjacent to the oxygen atom could result in the loss of a cyclopentyl radical, leading to a prominent ion. Another significant fragmentation pathway would be the loss of the cyclopentyloxy group as a whole. The trifluoromethyl group (-CF3) is a stable entity and its loss might also be observed. Fragmentation of the aniline ring itself can also occur, though it is generally more stable.
The expected fragmentation of the cyclopentyl ring would proceed via the loss of neutral molecules like ethene (C2H4) or propene (C3H6), leading to characteristic daughter ions. The presence of the trifluoromethyl group significantly influences the fragmentation, and ions containing this group would be indicative of its position on the aromatic ring.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| Predicted Fragment Ion (m/z) | Proposed Structure/Loss | Significance |
| [M]+ | Molecular Ion | Confirms the molecular weight of the compound. |
| [M - C5H9]+ | Loss of cyclopentyl radical | Indicates the presence of the cyclopentyloxy group. |
| [M - C5H9O]+ | Loss of cyclopentyloxy radical | Confirms the ether linkage. |
| [M - CF3]+ | Loss of trifluoromethyl radical | Indicates the presence of the trifluoromethyl group. |
| [C6H4(NH2)(CF3)]+ | Ion corresponding to 5-(trifluoromethyl)aniline | Confirms the core aniline structure. |
Ionization Methods (e.g., ESI, EI) and Their Applications
The choice of ionization method in mass spectrometry is critical and depends on the nature of the analyte and the desired information.
Electron Ionization (EI): As a hard ionization technique, EI imparts significant energy to the molecule, leading to extensive fragmentation. This is highly valuable for structural elucidation as the fragmentation patterns serve as a "fingerprint" for the compound. For this compound, EI-MS would be instrumental in identifying the different structural components through their characteristic fragment ions.
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in the formation of protonated molecules [M+H]+ with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound with high accuracy. For this compound, ESI-MS would provide a clear signal for the molecular ion, complementing the structural information obtained from EI-MS. The use of tandem mass spectrometry (MS/MS) with ESI can induce fragmentation of the protonated molecule, providing further structural insights in a controlled manner.
Vibrational Spectroscopy: Infrared (IR) and Raman Methodologies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule.
Characteristic Absorption Bands of Functional Groups
The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its various functional groups.
N-H Vibrations: The aniline moiety will show characteristic N-H stretching vibrations in the region of 3300-3500 cm-1. Typically, primary amines display two bands in this region corresponding to symmetric and asymmetric stretching. N-H bending vibrations are expected around 1600 cm-1.
C-H Vibrations: Aromatic C-H stretching bands will appear above 3000 cm-1, while aliphatic C-H stretching from the cyclopentyl group will be observed just below 3000 cm-1. C-H bending vibrations for the aromatic ring and the cycloalkane will be present in the fingerprint region (below 1500 cm-1).
C-O and C-N Vibrations: The C-O stretching of the ether linkage is expected in the 1250-1000 cm-1 region. The C-N stretching of the aromatic amine will likely appear in the 1350-1250 cm-1 range.
C-F Vibrations: The strong electron-withdrawing nature of the fluorine atoms results in intense C-F stretching bands, typically found in the 1300-1000 cm-1 region.
Interactive Data Table: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm-1) | Predicted Raman Frequency (cm-1) |
| N-H (Amine) | Asymmetric & Symmetric Stretch | 3400-3500 | 3400-3500 |
| N-H (Amine) | Bend | ~1620 | Weak |
| Aromatic C-H | Stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-2960 | 2850-2960 |
| C=C (Aromatic) | Stretch | 1500-1600 | 1500-1600 |
| C-O (Ether) | Stretch | 1200-1250 | Weak |
| C-N (Amine) | Stretch | 1250-1350 | Moderate |
| C-F (Trifluoromethyl) | Stretch | 1100-1300 (strong, multiple bands) | Moderate |
Conformational Analysis via Vibrational Signatures
The cyclopentyloxy group can adopt different conformations, such as the envelope and twist forms. These different conformations can potentially give rise to distinct vibrational signatures, particularly in the low-frequency region of the Raman spectrum. researchgate.net Computational studies, in conjunction with experimental Raman spectroscopy, can help in identifying the most stable conformer in the solid state or in solution. The flexibility of the cyclopentyl ring may lead to broadening of certain vibrational bands.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between molecular orbitals.
Chromophore Analysis and Electronic Transitions
The primary chromophore in this compound is the substituted benzene ring. The aniline moiety, with its lone pair of electrons on the nitrogen atom, acts as an auxochrome, which can donate electron density to the aromatic ring. The trifluoromethyl group is a strong electron-withdrawing group.
The electronic spectrum is expected to show absorption bands characteristic of substituted anilines. These transitions are typically π → π* transitions within the aromatic ring. The presence of the amino group causes a bathochromic (red) shift of the benzene absorption bands. The electron-withdrawing trifluoromethyl group will likely cause a hypsochromic (blue) shift or a change in the intensity of these bands. The cyclopentyloxy group, being an ether, is not a strong chromophore itself but can have a minor auxochromic effect.
Based on studies of similar substituted anilines, two main absorption bands are anticipated. researchgate.net The first, more intense band would likely appear in the shorter wavelength UV region (around 200-250 nm), while a second, less intense band would be observed at longer wavelengths (around 280-320 nm). The exact positions and intensities of these bands would be influenced by the interplay of the electron-donating amino group and the electron-withdrawing trifluoromethyl group.
Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted λmax (nm) | Solvent Effects |
| π → π | ~240-260 | Minor shifts with solvent polarity. |
| π → π | ~290-310 | Potential for solvatochromic shifts depending on the nature of the excited state. |
X-ray Crystallography for Solid-State Structural Determination
A comprehensive search of scientific literature and crystallographic databases reveals that the solid-state structure of this compound has not yet been determined and reported. As a result, there is no specific information available on the experimental procedures for its crystal growth, or the collection and refinement of its X-ray diffraction data.
The following sections outline the general, well-established methodologies that would be employed for the structural determination of a novel crystalline compound such as this compound. These descriptions are based on standard laboratory practices in the field of small-molecule X-ray crystallography.
Crystal Growth Techniques
The initial and often most challenging step in X-ray crystallography is the cultivation of single crystals of sufficient size and quality. For an organic molecule like this compound, which is a solid at room temperature, several standard techniques would be applicable. The choice of method and solvent is critical and typically determined through a series of screening experiments.
Commonly employed techniques include:
Slow Evaporation: This is the most frequently used method for growing single crystals. A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the solute, leading to the gradual formation of crystals. The rate of evaporation is a key parameter that can be controlled by adjusting the opening of the container.
Solvent Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble, and then carefully layering a less-dense "anti-solvent" (in which the compound is poorly soluble) on top. Diffusion between the two solvents at their interface creates a region of supersaturation, which can induce crystallization.
Vapor Diffusion: In this method, the compound is dissolved in a solvent and placed in a small, open vial. This vial is then enclosed in a larger, sealed container that contains a more volatile anti-solvent. The vapor of the anti-solvent gradually diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.
Cooling: For compounds whose solubility is highly dependent on temperature, slow cooling of a saturated solution can be an effective method for growing crystals. The solution is heated to dissolve the compound and then allowed to cool slowly to room temperature, or even lower temperatures, to induce crystallization.
The selection of an appropriate solvent or solvent system is crucial for successful crystal growth. A range of solvents with varying polarities would typically be screened.
Data Collection and Refinement Methodologies
Once a suitable single crystal is obtained, it would be mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The data collection and subsequent structure refinement would proceed as follows:
Data Collection:
A modern single-crystal X-ray diffractometer, equipped with a sensitive detector such as a CCD or CMOS area detector, would be used. The crystal is typically cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms and reduce radiation damage.
The data collection process involves rotating the crystal through a series of angles while it is irradiated with a monochromatic X-ray beam (commonly Cu Kα or Mo Kα radiation). The diffraction pattern of spots is recorded for each orientation. Specialized software is used to control the data collection and to integrate the intensities of the thousands of measured reflections.
Structure Solution and Refinement:
After data collection, the raw diffraction data are processed. This includes corrections for various experimental factors such as Lorentz and polarization effects, and absorption. The processed data are then used to solve the crystal structure.
Structure Solution: For small organic molecules, direct methods are typically successful in determining the initial phases of the structure factors and generating an initial model of the molecular structure.
Structure Refinement: The initial model is then refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates, and their anisotropic displacement parameters, to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are usually located from the difference Fourier map and refined with appropriate constraints.
The quality of the final refined structure is assessed by several crystallographic agreement factors, with the most important being the R1 factor and the weighted R-factor (wR2). A goodness-of-fit (GooF) value close to 1.0 indicates a good refinement. The final output includes the precise three-dimensional coordinates of all atoms in the crystal, as well as bond lengths, bond angles, and details of any intermolecular interactions such as hydrogen bonding or π-stacking.
While no specific data tables for this compound can be provided, a typical crystallographic data and refinement table for a similar organic molecule would include the parameters listed in the hypothetical table below.
| Parameter | Hypothetical Value for a Similar Compound |
| Empirical formula | C12H14F3NO |
| Formula weight | 245.24 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = 10.123(4) Å α = 90° |
| b = 15.456(6) Å β = 105.23(2)° | |
| c = 8.987(3) Å γ = 90° | |
| Volume | 1356.7(9) ų |
| Z | 4 |
| Density (calculated) | 1.201 Mg/m³ |
| Absorption coefficient | 0.102 mm⁻¹ |
| F(000) | 512 |
| Crystal size | 0.25 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 2.50 to 28.00° |
| Index ranges | -12<=h<=12, -19<=k<=19, -11<=l<=11 |
| Reflections collected | 12345 |
| Independent reflections | 3123 [R(int) = 0.045] |
| Completeness to theta = 25.242° | 99.8 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.989 and 0.975 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3123 / 0 / 210 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.0421, wR2 = 0.1154 |
| R indices (all data) | R1 = 0.0567, wR2 = 0.1289 |
| Largest diff. peak and hole | 0.345 and -0.213 e.Å⁻³ |
Computational and Theoretical Investigations of 2 Cyclopentyloxy 5 Trifluoromethyl Aniline
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and intermolecular interactions.
MD simulations can explore the different conformations that 2-(Cyclopentyloxy)-5-(trifluoromethyl)aniline can adopt due to the rotation around its single bonds. Of particular interest would be the rotation of the cyclopentyloxy group and the trifluoromethyl group. By calculating the energy associated with these rotations, it is possible to determine the energy barriers between different conformations and to identify the most stable conformers. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.
MD simulations are particularly well-suited for studying how molecules interact with each other and with a solvent. By simulating this compound in a box of solvent molecules (such as water or an organic solvent), it is possible to investigate how the solvent affects the molecule's conformation and properties.
These simulations can reveal the formation of hydrogen bonds between the amine group of the aniline (B41778) and solvent molecules, as well as other non-covalent interactions. Understanding these solvent effects is essential for predicting the molecule's behavior in solution, which is relevant for many chemical and biological applications.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling serves as a powerful tool for dissecting complex reaction mechanisms at a molecular level. For a molecule like this compound, these methods can provide profound insights into how it might behave in various chemical transformations.
The exploration of a chemical reaction's potential energy surface (PES) is fundamental to understanding its mechanism. Computational chemists employ methods like Density Functional Theory (DFT) to locate the stationary points on the PES, which include reactants, products, intermediates, and most crucially, transition states. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.
For a substituted aniline, a typical reaction to be studied would be its interaction with radicals or its role in nucleophilic substitution. For instance, in a study of a related compound, 4-methyl aniline's reaction with hydroxyl radicals, computational methods were used to identify multiple reaction pathways, including hydrogen abstraction from the amine group and from the methyl group. The transition state for each path was localized, revealing the specific geometries and energetic barriers for each potential reaction.
Once transition states are localized, the activation energy (Ea) for a reaction can be calculated as the energy difference between the reactants and the transition state. This value is paramount for predicting the reaction rate, as a higher activation energy corresponds to a slower reaction.
Theoretical studies on aniline derivatives often utilize computational methods to predict these activation barriers. For example, DFT calculations can provide activation energies for various steps in a proposed reaction mechanism, allowing researchers to identify the rate-determining step. These predicted rates can then be compared with experimental kinetic data to validate the proposed mechanism.
Quantitative Structure-Property Relationship (QSPR) Methodologies
QSPR models are statistical tools that correlate the structural or property-describing features of molecules (descriptors) with their macroscopic properties. These methodologies are invaluable for predicting the behavior of new or unstudied compounds like this compound based on the known properties of similar molecules.
The chemical reactivity and stability of a molecule are intrinsically linked to its electronic structure. Computational chemistry provides a suite of descriptors that can quantify these characteristics. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. In a detailed study of 2-chloro-5-(trifluoromethyl)aniline, DFT calculations were used to determine these orbital energies. nih.gov The delocalization of electron density, analyzed through Natural Bond Orbital (NBO) analysis, further illuminates the molecule's electronic stability and intramolecular interactions. nih.gov
Table 1: Calculated Electronic Properties of a Structural Analog (2-chloro-5-(trifluoromethyl)aniline) nih.gov
| Parameter | Value |
| HOMO Energy | -6.54 eV |
| LUMO Energy | -1.23 eV |
| HOMO-LUMO Energy Gap | 5.31 eV |
This data for 2-chloro-5-(trifluoromethyl)aniline, a structural analog, suggests that this compound would also possess a significant HOMO-LUMO gap, indicating good stability.
Computational methods can also predict spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure. Theoretical calculations of vibrational frequencies (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts are standard practice.
For instance, in the investigation of 2-chloro-5-(trifluoromethyl)aniline, DFT calculations at the B3LYP/6-31++G(3df,3pd) level of theory were employed to compute its vibrational spectra. nih.gov The calculated frequencies were then compared with the experimentally recorded spectra, showing good agreement and allowing for a detailed assignment of the vibrational modes. nih.gov Similar computational approaches for this compound would allow for the prediction of its spectroscopic signatures, aiding in its identification and characterization.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Key Functional Group in a Structural Analog (2-chloro-5-(trifluoromethyl)aniline) nih.gov
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| NH₂ asymmetric stretching | 3487 | 3501 |
| NH₂ symmetric stretching | 3397 | 3409 |
The strong correlation between experimental and calculated values for the NH₂ stretching frequencies in the analog demonstrates the predictive power of these computational methods.
Synthesis and Characterization of Derivatives and Analogues of 2 Cyclopentyloxy 5 Trifluoromethyl Aniline
Design Principles for Structural Modification and Analog Generation
The design of derivatives and analogues of 2-(cyclopentyloxy)-5-(trifluoromethyl)aniline is guided by established principles of medicinal chemistry and materials science. The primary objective of structural modification is to investigate and optimize the molecule's properties by altering its steric, electronic, and lipophilic profile. The trifluoromethyl (–CF3) group, for instance, is a common feature in many pharmaceutical compounds as it can enhance metabolic stability and binding affinity due to its high electronegativity and lipophilicity. nih.gov
Key design strategies include:
Isosteric and Bioisosteric Replacement: This involves substituting specific atoms or groups with others that have similar physical or chemical properties. For example, the oxygen atom in the cyclopentyloxy group could be replaced with sulfur or nitrogen to modulate electronic properties and hydrogen bonding capacity.
Homologation: The length of an alkyl chain can be systematically varied to probe the effects of size and lipophilicity. In the context of the cyclopentyloxy group, this could involve changing the size of the alkoxy chain.
Introduction of Functional Groups: The incorporation of additional functional groups on the cyclopentyl ring or the aniline (B41778) nucleus can introduce new interaction points, alter solubility, or provide handles for further chemical modification.
These design principles are systematically applied to generate analogues with improved characteristics, whether for biological activity or material applications.
Systematic Variation of the Cyclopentyloxy Moiety
A common strategy for modifying the cyclopentyloxy group is to replace it with homologous alkoxy groups. This allows for a systematic investigation of the impact of chain length and steric bulk on the molecule's properties. The synthesis of such analogues typically involves the Williamson ether synthesis, where a substituted 2-aminophenol is reacted with an appropriate alkyl halide.
The table below illustrates a series of potential analogues with varying homologous alkoxy groups and their predicted physicochemical properties.
| Compound Name | Alkoxy Group | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Methoxy-5-(trifluoromethyl)aniline | -OCH3 | C8H8F3NO | 191.15 |
| 2-Ethoxy-5-(trifluoromethyl)aniline | -OCH2CH3 | C9H10F3NO | 205.18 |
| 2-Propoxy-5-(trifluoromethyl)aniline | -O(CH2)2CH3 | C10H12F3NO | 219.20 |
| 2-Isopropoxy-5-(trifluoromethyl)aniline | -OCH(CH3)2 | C10H12F3NO | 219.20 |
| 2-Butoxy-5-(trifluoromethyl)aniline | -O(CH2)3CH3 | C11H14F3NO | 233.23 |
Note: The data in this table is illustrative and based on general chemical principles.
The synthesis and characterization of alkoxy-substituted oligomers have been described, providing a basis for the preparation of these aniline derivatives. nih.gov For example, the synthesis of 2-methoxy-5-(trifluoromethyl)aniline has been achieved by the reduction of 4-methoxy-3-nitrobenzotrifluoride using a palladium on carbon catalyst under a hydrogen atmosphere. chemicalbook.com
Introducing substituents onto the cyclopentyl ring offers another avenue for structural diversification. This can modulate the steric profile of the molecule and introduce new functional groups for potential interactions. The synthesis of these analogues would typically start from a substituted cyclopentanol, which is then coupled with the 2-amino-4-(trifluoromethyl)phenol (B112647) precursor.
The following table presents examples of potential derivatives with substituted cyclopentyl rings.
| Compound Name | Cyclopentyl Ring Substitution | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-((1-Methylcyclopentyl)oxy)-5-(trifluoromethyl)aniline | 1-Methyl | C13H16F3NO | 275.27 |
| 2-((3-Hydroxycyclopentyl)oxy)-5-(trifluoromethyl)aniline | 3-Hydroxy | C12H14F3NO2 | 277.24 |
| 2-((3-Fluorocyclopentyl)oxy)-5-(trifluoromethyl)aniline | 3-Fluoro | C12H13F4NO | 279.23 |
| 2-((3,3-Dimethylcyclopentyl)oxy)-5-(trifluoromethyl)aniline | 3,3-Dimethyl | C14H18F3NO | 289.29 |
Note: The data in this table is for hypothetical compounds and serves for illustrative purposes.
The synthesis of substituted anilines from cyclohexanones has been reported, suggesting that similar methodologies could be adapted for the synthesis of cyclopentyl-substituted analogues. bohrium.com
Modifications to the Trifluoromethyl Group and Fluorine Substitution Patterns
Replacing the trifluoromethyl group with other fluoroalkyl groups can fine-tune the electronic and lipophilic properties of the molecule. The synthesis of compounds with different fluoroalkyl groups can be challenging and may require specialized fluorinating reagents.
Below is a table of potential analogues with different fluoroalkyl groups.
| Compound Name | Fluoroalkyl Group | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-(Cyclopentyloxy)-5-(pentafluoroethyl)aniline | -C2F5 | C13H14F5NO | 311.25 |
| 2-(Cyclopentyloxy)-5-(difluoromethyl)aniline | -CF2H | C12H14F2NO | 226.24 |
| 2-(Cyclopentyloxy)-5-(heptafluoropropyl)aniline | -C3F7 | C14H14F7NO | 361.25 |
Note: This table contains data for hypothetical compounds for illustrative purposes.
The introduction of a trifluoromethyl moiety into organic molecules is a well-studied area, with reagents such as Togni's reagent being used for trifluoromethylation reactions. researchgate.net Similar strategies could be adapted for the introduction of other fluoroalkyl groups.
The following table outlines the key positional isomers of 2-(cyclopentyloxy)-(trifluoromethyl)aniline.
| Compound Name | Position of -CF3 | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-(Cyclopentyloxy)-3-(trifluoromethyl)aniline | 3-position | C12H14F3NO | 261.24 |
| 2-(Cyclopentyloxy)-4-(trifluoromethyl)aniline | 4-position | C12H14F3NO | 261.24 |
| 2-(Cyclopentyloxy)-6-(trifluoromethyl)aniline | 6-position | C12H14F3NO | 261.24 |
Note: The data in this table is based on the chemical structures of the isomers.
The synthesis of 2-methyl-3-trifluoromethyl-aniline from 3-trifluoromethylaniline demonstrates a feasible synthetic route for preparing such positional isomers. dcu.ie
Functionalization of the Aniline Moiety
The aniline moiety of this compound serves as a versatile handle for the synthesis of a diverse range of derivatives. The lone pair of electrons on the nitrogen atom imparts nucleophilic character, allowing for reactions at the nitrogen center, while the aromatic ring is susceptible to electrophilic substitution, enabling the introduction of additional functional groups.
The primary amine of this compound can be readily functionalized through common synthetic transformations such as N-acylation and N-alkylation. These reactions introduce new substituents onto the nitrogen atom, thereby modifying the compound's steric and electronic properties.
N-Acylation: Acylation of the aniline with acyl chlorides or anhydrides in the presence of a base affords the corresponding N-acyl derivatives. This transformation is significant as it converts the basic amino group into a neutral amide functionality, which alters its electronic influence on the aromatic ring. For instance, reaction with acetyl chloride would yield N-(2-(cyclopentyloxy)-5-(trifluoromethyl)phenyl)acetamide.
N-Alkylation: Introduction of alkyl groups onto the nitrogen atom can be achieved using alkyl halides. Such reactions typically proceed under basic conditions to deprotonate the amine, enhancing its nucleophilicity. These modifications increase the steric bulk around the nitrogen atom and can subtly alter the basicity of the molecule.
Below is a table summarizing representative N-substituted derivatives synthesized from this compound.
| Derivative Name | Reagent | Reaction Type | Resulting Functional Group |
| N-(2-(cyclopentyloxy)-5-(trifluoromethyl)phenyl)acetamide | Acetyl chloride | N-Acylation | Amide |
| N-(2-(cyclopentyloxy)-5-(trifluoromethyl)phenyl)benzamide | Benzoyl chloride | N-Acylation | Amide |
| N-Methyl-2-(cyclopentyloxy)-5-(trifluoromethyl)aniline | Methyl iodide | N-Alkylation | Secondary Amine |
| N-Ethyl-2-(cyclopentyloxy)-5-(trifluoromethyl)aniline | Ethyl bromide | N-Alkylation | Secondary Amine |
| 2-(Cyclopentyloxy)-N-phenyl-5-(trifluoromethyl)aniline | Phenylboronic acid | N-Arylation | Secondary Amine |
This table presents plausible synthetic derivatives based on standard organic reactions.
Further substitution on the aromatic ring of this compound is governed by the directing effects of the two existing substituents: the cyclopentyloxy group (-OCy) and the trifluoromethyl group (-CF₃).
The cyclopentyloxy group is an alkoxy group, which is an activating ortho-, para-director due to its ability to donate electron density to the ring via resonance. libretexts.org Conversely, the trifluoromethyl group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. beilstein-journals.orgnih.gov
The positions for electrophilic aromatic substitution are therefore determined by the interplay of these opposing effects. The available positions for substitution are C4, C6, and C3.
Position C4: Para to the -OCy group and meta to the -CF₃ group.
Position C6: Ortho to the -OCy group and ortho to the -CF₃ group.
Position C3: Meta to the -OCy group and ortho to the -CF₃ group.
The activating, ortho-, para-directing -OCy group will strongly favor substitution at positions C4 and C6. The deactivating, meta-directing -CF₃ group will favor substitution at C4. Therefore, electrophilic attack is most likely to occur at the C4 position, which is activated by the cyclopentyloxy group and directed by both substituents. Substitution at C6 is also possible but may be sterically hindered by the adjacent cyclopentyloxy group. Substitution at C3 is highly disfavored.
The following table outlines the expected major products for common electrophilic aromatic substitution reactions.
| Reaction | Reagent | Electrophile | Predicted Major Product |
| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | 4-Nitro-2-(cyclopentyloxy)-5-(trifluoromethyl)aniline |
| Bromination | Br₂/FeBr₃ | Br⁺ | 4-Bromo-2-(cyclopentyloxy)-5-(trifluoromethyl)aniline |
| Chlorination | Cl₂/AlCl₃ | Cl⁺ | 4-Chloro-2-(cyclopentyloxy)-5-(trifluoromethyl)aniline |
| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | CH₃CO⁺ | 1-(4-Amino-5-(cyclopentyloxy)-2-(trifluoromethyl)phenyl)ethan-1-one |
This table predicts regioselectivity based on established principles of electrophilic aromatic substitution. libretexts.orgorganicchemistrytutor.com
Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Studies in a Chemical Context
The systematic functionalization of the this compound scaffold allows for the investigation of structure-reactivity and structure-property relationships. By modifying the substituents on the aniline nitrogen or the aromatic ring, it is possible to tune the chemical and physical characteristics of the molecule.
The nature of the substituents profoundly impacts the reactivity of the aniline derivatives in subsequent chemical transformations.
Effect of N-Substitution:
N-Acylation: Converting the amino group to an amide group significantly reduces the nucleophilicity of the nitrogen atom. Furthermore, the acetyl group is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution. This deactivating effect diminishes the influence of the nitrogen lone pair on the ring's reactivity.
N-Alkylation: The introduction of alkyl groups slightly increases the electron-donating ability of the nitrogen, which can enhance the reactivity of the aromatic ring. However, increased steric bulk from larger alkyl groups can hinder reactions at both the nitrogen and adjacent positions on the ring.
Effect of Ring-Substitution:
Introducing an additional electron-withdrawing group (e.g., -NO₂) onto the ring will further deactivate it, making subsequent electrophilic substitutions more difficult.
Conversely, the introduction of an electron-donating group would activate the ring, though the positions for such substitutions are limited by the directing effects of the existing groups.
The relative reactivity of the aromatic ring in various derivatives towards a common electrophile (E⁺) can be summarized as follows:
| Derivative | Substituent Effect | Predicted Relative Reactivity |
| N-Methyl-2-(cyclopentyloxy)-5-(trifluoromethyl)aniline | N-Alkyl group is weakly activating | Highest |
| This compound | Parent compound | High |
| N-Acetyl-2-(cyclopentyloxy)-5-(trifluoromethyl)aniline | N-Acyl group is deactivating | Low |
| 4-Nitro-2-(cyclopentyloxy)-5-(trifluoromethyl)aniline | Ring -NO₂ group is strongly deactivating | Lowest |
This table provides a qualitative prediction of reactivity based on the electronic effects of substituents.
The physicochemical properties of this compound derivatives can be systematically modulated by the introduction of different functional groups. These properties include basicity (pKa) and lipophilicity (logP), which are critical in various chemical contexts.
Electronic Properties (pKa): The basicity of the aniline nitrogen is highly sensitive to the electronic nature of substituents on the ring and on the nitrogen itself.
Electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, making it a weaker base and thus lowering the pKa of its conjugate acid. journaleras.com
Electron-donating groups (EDGs) increase the electron density on the nitrogen, leading to higher basicity and a higher pKa.
N-acylation replaces the basic amino group with a non-basic amide, drastically reducing basicity.
Physicochemical Properties (logP): Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is affected by the polarity and size of the substituents.
The trifluoromethyl group significantly increases lipophilicity. beilstein-journals.orgnih.gov
The introduction of nonpolar groups, such as additional alkyl or aryl moieties, generally increases logP.
The addition of polar groups, such as nitro (-NO₂) or hydroxyl (-OH), tends to decrease logP.
The table below presents estimated physicochemical properties for a series of hypothetical derivatives, based on known substituent effects and Hammett constants. oup.comresearchgate.netviu.ca
| Derivative | Key Substituent(s) | Electronic Effect | Predicted pKa | Predicted logP |
| This compound | -CF₃ (meta to NH₂) | EWG | ~3.5 | ~4.2 |
| N-Acetyl-2-(cyclopentyloxy)-5-(trifluoromethyl)aniline | -NHC(O)CH₃ | Strongly EWG | Not applicable (amide) | ~4.0 |
| 4-Nitro-2-(cyclopentyloxy)-5-(trifluoromethyl)aniline | -NO₂ (para to NH₂) | Strongly EWG | ~1.0 | ~4.1 |
| N-Methyl-2-(cyclopentyloxy)-5-(trifluoromethyl)aniline | -NHCH₃ | EDG (relative to NH₂) | ~4.0 | ~4.5 |
Note: Predicted pKa values are for the anilinium ion. The values are estimations derived from the pKa of aniline (~4.6) and adjusted based on substituent effects described in the literature. journaleras.com LogP values are estimated based on the contribution of functional groups.
Research Applications of 2 Cyclopentyloxy 5 Trifluoromethyl Aniline and Its Derivatives
Role as Key Chemical Intermediates in Organic Synthesis
The aniline (B41778) functional group is a cornerstone of organic synthesis, providing a versatile platform for the construction of a wide array of more complex molecules. The presence of the cyclopentyloxy and trifluoromethyl substituents on the aniline ring of 2-(cyclopentyloxy)-5-(trifluoromethyl)aniline modifies its reactivity and imparts specific properties to the resulting products, making it a key intermediate in specialized synthetic applications.
Precursors for Complex Heterocyclic Systems
Anilines are fundamental starting materials for the synthesis of numerous heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and functional materials. This compound can serve as a precursor to a variety of complex heterocyclic systems through several well-established synthetic methodologies.
Classic reactions for the synthesis of quinolines, such as the Skraup synthesis , utilize anilines as the key starting material. iipseries.orgchemicalbook.com In this reaction, an aniline is heated with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to construct the quinoline (B57606) ring system. chemicalbook.com The general mechanism of this reaction suggests that this compound could be employed to produce highly substituted quinolines. The trifluoromethyl group in the resulting quinoline would significantly influence its electronic properties, while the cyclopentyloxy group would enhance its lipophilicity. nih.gov
Another important reaction for the synthesis of tetrahydroisoquinolines is the Pictet-Spengler reaction . wikipedia.orgnih.govnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org While this reaction typically starts with a β-arylethylamine, derivatives of this compound could be elaborated into the necessary precursors for this synthesis. nih.gov
Furthermore, the Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides. nih.govresearchgate.netwikipedia.org This intramolecular electrophilic aromatic substitution reaction could potentially be adapted for derivatives of this compound to create complex, fused heterocyclic systems. researchgate.netnih.govrsc.org The electron-withdrawing nature of the trifluoromethyl group would influence the regioselectivity of the cyclization step.
| Reaction | Reactants | Product | Potential Application of Product |
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Quinoline | Pharmaceuticals, Agrochemicals |
| Pictet-Spengler Reaction | β-Arylethylamine, Aldehyde/Ketone | Tetrahydroisoquinoline | Alkaloid Synthesis, Pharmaceuticals |
| Bischler-Napieralski Reaction | β-Arylethylamide, Dehydrating Agent | 3,4-Dihydroisoquinoline | Pharmaceutical Intermediates |
Building Blocks for Advanced Organic Materials
The unique combination of functional groups in this compound makes it an attractive building block for advanced organic materials with tailored electronic and physical properties. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly lower the HOMO and LUMO energy levels of a molecule. mdpi.com This property is highly desirable in materials designed for organic electronics.
Fluorinated anilines have been investigated as components of hole-transporting materials (HTMs) in perovskite solar cells and organic light-emitting diodes (OLEDs). mdpi.com The fluorination can lead to a better energy-level alignment with perovskite for efficient hole extraction and can also improve the hydrophobicity and stability of the devices. mdpi.com The bulky cyclopentyloxy group could further enhance solubility and influence the solid-state packing of the material, which is crucial for charge transport.
Derivatives of this compound could be incorporated into larger conjugated systems to fine-tune their optoelectronic properties for applications in organic electronics. scielo.brresearchgate.netresearchgate.net
Applications in Materials Science Research
The distinct properties imparted by the cyclopentyloxy and trifluoromethyl groups make this compound and its derivatives interesting candidates for various applications in materials science.
Polymer Chemistry (e.g., monomers for fluorinated polymers)
Polyaniline is a well-known conducting polymer, but its practical application is often limited by poor processability. conicet.gov.ar Chemical modification of the aniline monomer is a common strategy to improve the solubility and other properties of the resulting polymer. niscpr.res.inacs.orgresearchgate.net The introduction of alkoxy groups on the aniline ring has been shown to enhance the solubility of polyanilines. niscpr.res.in
Therefore, this compound is a promising monomer for the synthesis of novel fluorinated polyanilines. The polymerization can be achieved through chemical or electrochemical oxidation. wikipedia.orgniscpr.res.in The resulting polymer would be expected to exhibit:
Improved Solubility: The bulky cyclopentyloxy group would disrupt intermolecular chain packing, leading to better solubility in common organic solvents. niscpr.res.in
Enhanced Thermal Stability: The presence of the strong carbon-fluorine bonds from the trifluoromethyl group would likely increase the thermal stability of the polymer. niscpr.res.in
Modified Electronic Properties: The electron-withdrawing trifluoromethyl group would alter the electronic properties of the polyaniline backbone, potentially affecting its conductivity and redox behavior.
These modified properties could make polymers derived from this compound suitable for applications in coatings, sensors, and electronic devices.
Liquid Crystal Compounds and Optoelectronic Materials
The design of liquid crystal molecules often involves the careful selection of a rigid core, flexible terminal groups, and lateral substituents to achieve the desired mesomorphic properties. tandfonline.com The introduction of fluorine atoms is a common strategy to tune the dielectric anisotropy of liquid crystals due to the high electronegativity of fluorine. tandfonline.com
The molecular structure of derivatives of this compound possesses features that are conducive to liquid crystalline behavior. The phenyl ring provides a rigid core, while the cyclopentyloxy group can act as a flexible terminal or lateral group. tandfonline.com The trifluoromethyl group can introduce a significant dipole moment, influencing the dielectric properties. Research on cyclopentyloxy terphenyl liquid crystals has demonstrated that the cyclopentyloxy end group can decrease both the melting point and viscosity, which are desirable properties for liquid crystal display applications. tandfonline.com
By incorporating this compound into a larger molecular framework, it is plausible to design novel calamitic (rod-shaped) liquid crystals with specific phase behaviors and electro-optical properties. These materials could find applications in advanced display technologies and optoelectronic devices. researchgate.nettcichemicals.com
Dye and Pigment Precursors (Non-Textile Applications)
Anilines are primary precursors in the synthesis of azo dyes, a large and commercially important class of colorants. wikipedia.orgjchemrev.comnih.gov The synthesis involves the diazotization of an aromatic amine, such as this compound, to form a diazonium salt. This salt then undergoes a coupling reaction with an electron-rich aromatic compound (the coupling component) to form the azo dye. wikipedia.orgnih.gov
The properties of the resulting azo dye are heavily influenced by the substituents on both the diazo and coupling components. The trifluoromethyl group in this compound would likely enhance the photostability and alter the absorption spectrum of the dye. The bulky cyclopentyloxy group could improve the solubility of the dye in non-polar media and influence its aggregation behavior.
While azo dyes are extensively used in the textile industry, there is growing interest in their application in high-technology fields. researchgate.netscribd.com Dyes derived from this compound could be investigated for non-textile applications such as:
Future Directions and Emerging Research Avenues for 2 Cyclopentyloxy 5 Trifluoromethyl Aniline
Exploration of Untapped Synthetic Routes and Methodologies
While established methods for the synthesis of trifluoromethylated anilines and ethers exist, the future of synthesizing 2-(cyclopentyloxy)-5-(trifluoromethyl)aniline lies in the development of more efficient, selective, and environmentally benign pathways. Current research on related compounds suggests several untapped avenues.
One promising area is the late-stage introduction of the cyclopentyloxy group. Traditional Williamson ether synthesis often requires harsh conditions. Future methodologies could focus on copper- or palladium-catalyzed O-alkylation of 2-amino-4-(trifluoromethyl)phenol (B112647) with cyclopentyl halides or sulfonates. These transition-metal-catalyzed approaches could offer milder reaction conditions and broader functional group tolerance.
Another avenue is the exploration of photoredox catalysis for the C-H trifluoromethylation of 2-(cyclopentyloxy)aniline. Recent advancements have demonstrated the visible-light-promoted radical trifluoromethylation of free anilines, providing an economical and powerful route to such compounds. nih.gov Adapting this methodology could provide a more direct and atom-economical synthesis.
Further research into flow chemistry for the synthesis of this compound is also warranted. Flow systems can enable rapid and efficient trifluoromethylation of aromatic compounds, offering scalability and enhanced safety. nih.gov
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Late-stage O-alkylation | Milder reaction conditions, improved selectivity | Development of novel copper or palladium catalysts |
| Photoredox C-H trifluoromethylation | High atom economy, use of visible light | Optimization of photocatalyst and reaction conditions |
| Flow chemistry synthesis | Scalability, enhanced safety, rapid reaction times | Reactor design and optimization of flow parameters |
Investigation of Novel Reactivity Patterns and Unexpected Transformations
The interplay between the electron-withdrawing trifluoromethyl group and the electron-donating amino and cyclopentyloxy groups can lead to unique reactivity patterns. Future research should focus on exploring transformations that leverage this electronic profile.
The trifluoromethyl group, generally considered stable, can undergo decomposition reactions under certain conditions, such as in the presence of superacids, leading to reactive electrophiles. nih.gov Investigating the behavior of this compound under strongly acidic or basic conditions could reveal novel intramolecular cyclization or rearrangement pathways.
Furthermore, the aniline (B41778) moiety offers a rich platform for derivatization. The development of novel catalytic systems for selective ortho- or meta-C-H functionalization, despite the existing substitution pattern, could lead to a diverse range of new molecules. The unique steric and electronic environment provided by the cyclopentyloxy group could direct reactivity in unexpected ways.
Research into the reactions of the trifluoromethyl group itself is also a burgeoning field. While challenging, the selective activation of C-F bonds in the trifluoromethyl group could open up entirely new avenues for chemical transformations. rsc.org
Integration of Advanced Computational Chemistry for Predictive Modeling
Computational chemistry, particularly Density Functional Theory (DFT), will be instrumental in predicting the properties and reactivity of this compound. DFT studies on substituted anilines have already proven effective in understanding their structural and spectroscopic properties. researchgate.net
Future computational work should focus on:
Predicting Reaction Outcomes: Modeling potential reaction pathways to identify the most energetically favorable routes for synthesis and functionalization. This can guide experimental work and reduce trial-and-error.
Understanding Electronic Properties: Calculating properties such as HOMO-LUMO energies, dipole moments, and electrostatic potential maps can provide insights into the molecule's reactivity and potential applications in materials science. nih.govyoutube.com
Simulating Spectroscopic Data: Predicting NMR, IR, and UV-Vis spectra can aid in the characterization of new derivatives and reaction products.
| Computational Method | Application in Research | Predicted Outcome |
| Density Functional Theory (DFT) | Reaction pathway modeling | Identification of lowest energy transition states and intermediates |
| Time-Dependent DFT (TD-DFT) | Simulation of electronic spectra | Prediction of UV-Vis absorption and emission properties |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding | Characterization of intramolecular interactions |
Development of Sustainable and Economically Viable Synthetic Processes
The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound should prioritize the development of sustainable and cost-effective manufacturing processes.
This includes the use of greener solvents, such as water or bio-derived solvents, and the development of catalyst-free or metal-free reaction conditions. nih.govacs.orgtandfonline.com For example, microwave-assisted organic synthesis can significantly reduce reaction times and energy consumption. nih.govtandfonline.com Mechanochemical methods, which involve reactions in the solid state with minimal solvent, also present a promising green alternative. beilstein-journals.org
The economic viability of any synthetic route is crucial for its potential industrial application. Research should focus on using readily available and inexpensive starting materials and reagents. For instance, the use of potassium trifluoroacetate as a trifluoromethyl source is a cost-effective alternative to more complex reagents. nih.gov
Expanding Applications in Emerging Fields of Chemical Science and Technology (excluding human health)
While many trifluoromethylated anilines find applications in pharmaceuticals, there is significant potential for this compound in other areas of chemical science and technology.
Agrochemicals: The trifluoromethyl group is a common feature in modern pesticides and herbicides due to its ability to enhance metabolic stability and biological activity. nih.gov The unique substitution pattern of this aniline could lead to the discovery of novel agrochemicals with improved efficacy and selectivity.
Materials Science: Fluorinated polymers possess unique properties such as high thermal stability, chemical resistance, and low surface energy. nih.govpageplace.de this compound could serve as a monomer or a precursor for the synthesis of novel fluorinated polymers with tailored properties for applications in coatings, membranes, or electronic materials. The effect of fluorine substitution on the properties of plasma-polymerized aromatic films has been an area of active research. researchgate.net
Catalysis: The aniline nitrogen can be a coordination site for metal catalysts. The electronic and steric properties imparted by the trifluoromethyl and cyclopentyloxy groups could be harnessed to design novel ligands for catalysis, potentially influencing the selectivity and activity of catalytic transformations.
| Application Area | Potential Role of the Compound | Desired Properties |
| Agrochemicals | Active ingredient or synthetic intermediate | Enhanced biological activity and metabolic stability |
| Materials Science | Monomer for fluorinated polymers | High thermal stability, chemical resistance, specific optical or electronic properties |
| Catalysis | Ligand for metal complexes | Tunable electronic and steric properties for enhanced catalytic performance |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(cyclopentyloxy)-5-(trifluoromethyl)aniline, and how do reaction conditions influence yield and purity?
- Methodology :
- Nucleophilic aromatic substitution is a common approach for introducing alkoxy groups (e.g., cyclopentyloxy) onto aniline derivatives. React 2-chloro-5-(trifluoromethyl)aniline with cyclopentanol under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C for 12–24 hours .
- Catalytic coupling : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) can attach cyclopentyloxy groups using cyclopentyl boronic acid or esters, though this requires inert conditions and ligands like XPhos .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water). Yield improvements (60–85%) are achieved by optimizing stoichiometry and temperature .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identify cyclopentyloxy protons (δ 4.5–5.0 ppm for OCH₂, split due to cyclopentane conformation) and aniline NH₂ (δ 5.5–6.0 ppm, broad). Trifluoromethyl groups appear as singlets in ¹⁹F NMR (δ -60 to -65 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (theoretical m/z: 274.12 for C₁₂H₁₅F₃NO) and fragmentation patterns (e.g., loss of cyclopentyloxy or NH₂ groups) .
- FT-IR : Detect NH₂ stretching (3300–3500 cm⁻¹) and C-O-C vibrations (1200–1250 cm⁻¹) .
Q. How does the cyclopentyloxy group influence the compound’s solubility and reactivity compared to other alkoxy substituents?
- Methodology :
- Solubility : Cyclopentyloxy’s hydrophobicity reduces aqueous solubility compared to methoxy or ethoxy groups. Use logP calculations (e.g., XLogP3) to predict partitioning (estimated logP ~3.5) .
- Reactivity : The bulky cyclopentyloxy group sterically hinders electrophilic substitution at the ortho position. Compare reaction rates with smaller alkoxy analogs (e.g., methoxy) in nitration or halogenation assays .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinases)?
- Methodology :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. The trifluoromethyl group may form halogen bonds with backbone carbonyls, while cyclopentyloxy occupies hydrophobic pockets .
- MD simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) to assess binding free energy (MM-PBSA calculations) .
- Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure experimental KD values .
Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?
- Methodology :
- SAR analysis : Compare IC50 values of analogs (e.g., cyclopentyloxy vs. piperidinyl or methylphenoxy substituents) in enzyme inhibition assays. Use ANOVA or t-tests to assess significance .
- Metabolic stability : Test hepatic microsomal clearance (e.g., human CYP450 isoforms) to determine if discrepancies arise from pharmacokinetic differences .
- Crystalography : Solve co-crystal structures with targets (e.g., kinases) to identify steric clashes or alternative binding modes caused by cyclopentyloxy .
Q. How do electronic effects of the trifluoromethyl group modulate regioselectivity in cross-coupling reactions?
- Methodology :
- DFT calculations : Analyze electron density maps (Gaussian 09) to show trifluoromethyl’s strong electron-withdrawing effect, which directs coupling (e.g., Suzuki-Miyaura) to the para position relative to NH₂ .
- Experimental validation : Perform coupling with iodobenzene derivatives; characterize products via GC-MS. Compare yields for meta vs. para substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
